5-Oxopentyl benzoate
Description
Its structure is C₆H₅COO-(CH₂)₃-CO, combining the aromatic benzoate moiety with a polar oxoalkyl chain. This structural duality confers unique physicochemical properties, making it distinct from simpler alkyl benzoates. Benzoate esters are widely used in cosmetics, pharmaceuticals, and fragrances due to their stability, solubility profiles, and biological activity .
Properties
CAS No. |
55162-83-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-oxopentyl benzoate |
InChI |
InChI=1S/C12H14O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
GVMCAESDBLOXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopentyl benzoate can be synthesized through the esterification of benzoic acid with 5-oxopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 5-oxopentyl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity 5-oxopentyl benzoate.
Chemical Reactions Analysis
Types of Reactions
5-Oxopentyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopentanoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 5-hydroxypentyl benzoate.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and 5-oxopentanoic acid.
Reduction: 5-Hydroxypentyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-Oxopentyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the interactions of esters with biological molecules.
Medicine: Research into the pharmacological properties of 5-oxopentyl benzoate and its derivatives may reveal potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of 5-Oxopentyl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing benzoic acid and 5-oxopentanol. These hydrolysis products can then participate in further biochemical pathways, influencing cellular processes. The oxo group in the 5-oxopentyl moiety can also interact with nucleophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of 5-oxopentyl benzoate with other benzoate esters:
| Compound | CAS # | Molecular Weight (g/mol) | Odor Profile | Solubility (Water) | Key Structural Feature |
|---|---|---|---|---|---|
| 5-Oxopentyl benzoate | N/A | ~222.24 | Likely balsamic, mild ketonic | Low (hydrophobic) | Oxo group at C5, aliphatic chain |
| Methyl benzoate | 93-58-3 | 136.15 | Cananga-like, floral | 0.4 g/L (20°C) | Methyl ester, short chain |
| Benzyl benzoate | 120-51-4 | 212.24 | Almond-like, balsamic | Insoluble | Benzyl ester, aromatic |
| Hexyl benzoate | 6789-88-4 | 220.27 | Woody-green, piney | Insoluble | Linear hexyl chain |
| Ethyl 4-(dimethylamino) benzoate | 10287-53-4 | 207.26 | Odorless (pharmaceutical use) | Low | Dimethylamino substituent |
Key Observations :
- However, its longer chain and hydrophobic aromatic group likely reduce water solubility, similar to benzyl benzoate .
- Odor profiles vary significantly: methyl benzoate is floral, while benzyl benzoate is almond-like. The oxo group may impart a mild ketonic note, though experimental data is needed .
Reactivity and Stability
- Hydrolysis: Benzoate esters undergo hydrolysis under acidic or alkaline conditions to yield benzoic acid and the corresponding alcohol.
- Biological Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in polymerization reactions compared to methacrylates, suggesting that electron-donating substituents enhance reactivity . The oxo group’s electron-withdrawing nature in 5-oxopentyl benzoate could reduce its electrophilicity, slowing esterase-mediated hydrolysis in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
